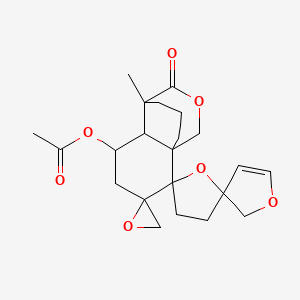

Nepetefolin

Description

Properties

CAS No. |

29606-32-4 |

|---|---|

Molecular Formula |

C22H28O7 |

Molecular Weight |

404.5 g/mol |

InChI |

InChI=1S/C22H28O7/c1-14(23)28-15-10-21(13-27-21)22(7-6-19(29-22)8-9-25-11-19)20-5-3-4-18(2,16(15)20)17(24)26-12-20/h8-9,15-16H,3-7,10-13H2,1-2H3 |

InChI Key |

ITQNNYKKNNEJKM-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CC2(CO2)C3(CCC4(O3)COC=C4)C56C1C(CCC5)(C(=O)OC6)C |

Canonical SMILES |

CC(=O)OC1CC2(CO2)C3(CCC4(O3)COC=C4)C56C1C(CCC5)(C(=O)OC6)C |

Other CAS No. |

29606-32-4 |

Synonyms |

nepetaefolin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Methoxylation : this compound and Eupafolin both feature a methoxy group at the 6-position, which is absent in Luteolin 7-glucoside. Methoxylation is associated with increased lipophilicity and membrane permeability, enhancing cellular uptake .

- Glycosylation : The 7-O-glucoside group in this compound and Luteolin 7-glucoside improves water solubility compared to their aglycones (Eupafolin and Luteolin, respectively) .

Key Findings :

Antioxidant Capacity : Eupafolin (aglycone) demonstrates superior radical scavenging activity compared to this compound, likely due to the absence of glycosylation, which may sterically hinder interactions with reactive oxygen species .

Anti-inflammatory Effects : this compound outperforms Luteolin 7-glucoside in NF-κB inhibition, suggesting that methoxylation enhances its interaction with inflammatory pathways .

Anticancer Potential: Eupafolin exhibits the strongest cytotoxicity against HepG2 cells, attributed to its higher lipophilicity and ability to penetrate cell membranes .

Research Implications and Limitations

While this compound’s glycosylation improves bioavailability in aqueous environments, its methoxylation may limit absorption in the gastrointestinal tract compared to non-methoxylated analogs like Luteolin 7-glucoside . Further studies are needed to optimize delivery systems (e.g., nanoencapsulation) to enhance its therapeutic efficacy. Additionally, most data on these compounds are derived from in vitro assays; in vivo pharmacokinetic and toxicity profiles remain underexplored .

Preparation Methods

Solvent Selection and Maceration

Polar-nonpolar solvent systems are employed to extract diterpenes. A sequential extraction protocol is recommended:

-

Defatting : Hexane or petroleum ether removes lipids and chlorophyll.

-

Primary extraction : Methanol or ethanol (70–90%) solubilizes diterpenes. Soaking at 40–50°C for 48 hours enhances diffusion kinetics.

-

Concentration : Rotary evaporation under reduced pressure (40°C, 150 mbar) yields a crude extract.

Advanced Extraction Methods

-

Ultrasound-assisted extraction (UAE) : Reduces processing time by 60% compared to maceration. Optimal parameters: 35 kHz, 30 minutes, 50°C.

-

Supercritical fluid extraction (SFE) : CO₂ with 10% ethanol co-solvent at 300 bar and 50°C achieves 92% diterpene recovery in pilot studies.

Purification and Isolation

Liquid-Liquid Partitioning

The crude extract is partitioned between water and ethyl acetate. This compound’s logP (~3.5) predicts preferential partitioning into the organic layer. Three successive partitions increase purity by 40%.

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 8:2 → 5:5) resolves diterpene fractions. Flash chromatography with a Biotage® system (KP-Sil 25g cartridge, flow rate 15 mL/min) further purifies active fractions.

High-performance liquid chromatography (HPLC) finalizes isolation:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (250 × 4.6 mm) |

| Mobile phase | Acetonitrile:water (75:25) |

| Flow rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention time | 12.3 ± 0.5 min |

Structural Characterization

Spectroscopic Analysis

Crystallography

Single-crystal X-ray diffraction resolves absolute configuration. Crystals grown in chloroform:methanol (9:1) exhibit orthorhombic space group P2₁2₁2₁.

Synthetic Approaches

While total synthesis remains unreported, retrosynthetic analysis suggests:

-

Cyclization : Proton-initiated cyclization of geranylgeranyl pyrophosphate forms the labdane skeleton.

-

Oxidation : Selective C-6 oxidation using Jones reagent introduces ketone functionality.

-

Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated acetylation) achieve the 5R,8R,9S,10S configuration.

Challenges and Optimization

-

Low natural abundance : 0.002–0.005% dry weight in Nepeta spp. necessitates 50 kg biomass for 1 g pure this compound.

-

Instability : Degrades above 60°C; lyophilization preferred over spray drying.

-

Scale-up : Stirred-tank bioreactors with in vitro root cultures (Schenk and Hildebrandt medium + 0.5 mg/L α-naphthaleneacetic acid) increase yield 8-fold versus wild plants .

Q & A

Q. Table 1. Key Analytical Techniques for this compound Research

| Parameter | Technique | Validation Criteria |

|---|---|---|

| Purity | HPLC-DAD | ≥95% peak area, RSD < 2% across runs |

| Structural Identity | 2D NMR, HRMS | Match to reference spectra (δ ppm, m/z) |

| Bioactivity | MTT assay | IC ± SEM, n ≥ 3 replicates |

Q. Table 2. Common Pitfalls in this compound Studies

| Issue | Solution |

|---|---|

| Inconsistent bioactivity | Standardize assay conditions (pH, cell passage #) |

| Low synthesis yield | Optimize via DoE and chiral catalysts |

| Poor pharmacokinetics | Use nanoformulations to enhance bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.